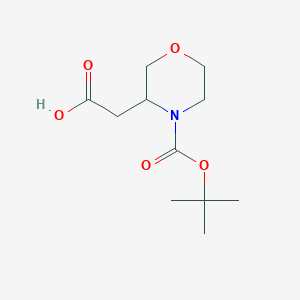

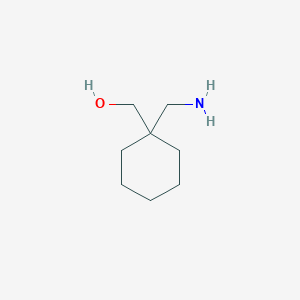

6-(氨基甲基)吗啉-3-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(Aminomethyl)morpholin-3-one hydrochloride" is not directly mentioned in the provided papers, but the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures. The papers focus on the synthesis and biological activity of various morpholine derivatives, which are important in medicinal chemistry due to their presence in a range of biologically active compounds.

Synthesis Analysis

In the first paper, the synthesis of a morpholinium salt derivative is described. The process involves the condensation of benzaldehyde with malononitrile and malononitrile dimer in the presence of an excess of morpholine in ethanol. This reaction is followed by a Mannich reaction with primary amines and formaldehyde to yield aminomethylated products . Although this does not directly describe the synthesis of "6-(Aminomethyl)morpholin-3-one hydrochloride," the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The structure of the compounds obtained in the first paper was established using 2D NMR spectroscopy and single crystal X-ray diffraction analysis . These techniques are crucial for confirming the molecular structure of synthesized compounds, including the position of substituents on the morpholine ring, which is relevant to understanding the structure of "6-(Aminomethyl)morpholin-3-one hydrochloride."

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "6-(Aminomethyl)morpholin-3-one hydrochloride," but they do provide information on the reactivity of morpholine derivatives. For instance, the second paper describes the synthesis of 6-morpholino- and 6-amino-9-sulfonylpurine derivatives, which involves the substitution of a chlorine atom with morpholine . This indicates that morpholine can act as a nucleophile in substitution reactions, which could be relevant for the chemical reactions of "6-(Aminomethyl)morpholin-3-one hydrochloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-(Aminomethyl)morpholin-3-one hydrochloride" are not detailed in the provided papers. However, the papers do discuss the in silico predictive analysis of the biological activity of new compounds , and the DFT calculations to investigate tautomeric features and stability trends . These computational analyses are important for predicting the properties of related compounds and could be applied to "6-(Aminomethyl)morpholin-3-one hydrochloride" to gain insights into its physical and chemical properties.

Relevant Case Studies

The papers provided do not include case studies related to "6-(Aminomethyl)morpholin-3-one hydrochloride." However, the biological activity of the synthesized morpholine derivatives is evaluated, with some compounds showing antiproliferative activity on human carcinoma, lymphoma, and leukemia cells . These findings highlight the potential therapeutic applications of morpholine derivatives and underscore the importance of studying their properties and reactions.

科学研究应用

生物化学

6-(氨基甲基)吗啉-3-酮盐酸盐: 在生物化学研究中被用作合成复杂分子的构建模块。 其结构允许引入吗啉环,众所周知,吗啉环可增强药物分子中的水溶性和生物利用度 。这种化合物可用于修饰肽和蛋白质,有可能改变其功能或稳定性。

药理学

在药理学中,这种化合物用作开发新治疗剂的前体。 吗啉部分是药理活性化合物中的常见特征,有助于分子与受体的结合和选择性 。由于其能够跨越血脑屏障,它在中枢神经系统药物的设计中特别有价值。

有机合成

“6-(氨基甲基)吗啉-3-酮盐酸盐”是有机合成中的多功能中间体。它可以参与各种化学反应,例如亲核取代或开环聚合,从而产生多种吗啉衍生物。 这些衍生物对于合成具有潜在药物化学应用的新型有机化合物至关重要 。

分析化学

在分析化学中,这种化合物可用作色谱分析中的标准物质或参考物质,以识别或量化复杂混合物中的吗啉衍生物。 其明确的结构和特性使其适用于方法开发和校准目的 。

材料科学

“6-(氨基甲基)吗啉-3-酮盐酸盐”在材料科学中的应用包括其作为聚合物合成中的单体或交联剂。 吗啉环的掺入可以赋予聚合物独特的物理和化学特性,例如热稳定性和耐化学性 。

环境科学

这种化合物也可能在环境科学中找到应用,特别是在研究吗啉类化合物的环境归宿和迁移方面。 其特征明确的特性使研究人员能够追踪其在环境样品中的存在并了解其降解途径 。

安全和危害

属性

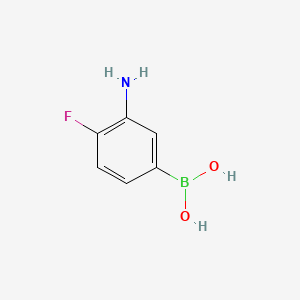

IUPAC Name |

6-(aminomethyl)morpholin-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-1-4-2-7-5(8)3-9-4;/h4H,1-3,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGJFNSJTCZGQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626919 |

Source

|

| Record name | 6-(Aminomethyl)morpholin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170799-36-7 |

Source

|

| Record name | 6-(Aminomethyl)morpholin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

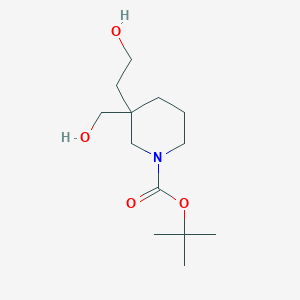

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

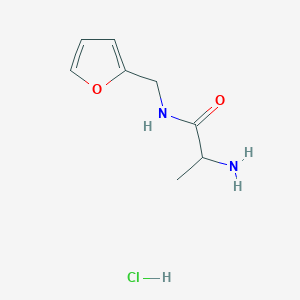

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)